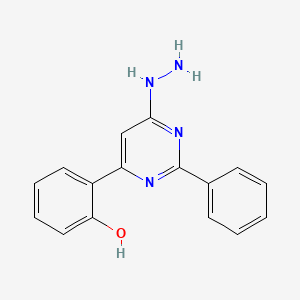
2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol, also known as HPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPH is a heterocyclic compound that contains both pyrimidine and phenol rings, and it has been found to have a variety of interesting properties that make it useful for a range of different research applications.
作用機序
The mechanism of action of 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has been found to be particularly effective at inducing cell death in cancer cells, which makes it a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects:
2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has been found to have a range of biochemical and physiological effects. For example, it has been found to induce DNA damage, which can lead to cell death. 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has also been found to induce apoptosis, which is a type of programmed cell death that can be beneficial in cancer treatment. Additionally, 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has been found to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially powerful tool for cancer treatment. However, there are also some limitations to the use of 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol in lab experiments. For example, it can be difficult to control the amount of ROS that are generated upon exposure to light, which can make it difficult to achieve consistent results.
将来の方向性
There are many potential future directions for research on 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol. For example, researchers could explore its potential as a photosensitizer for use in photodynamic therapy. They could also investigate its potential as a fluorescent probe for the detection of DNA damage. Additionally, researchers could explore ways to improve the selectivity of 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol for cancer cells, in order to make it even more effective as a cancer treatment. Overall, there is still much to be learned about the potential applications of 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol in scientific research, and it will likely continue to be an area of active investigation for years to come.
合成法
2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol can be synthesized using a variety of different methods, including the reaction of 2-aminophenol with 2-chloro-6-nitrophenylpyrimidine followed by reduction with hydrazine hydrate. Another method involves the reaction of 2-aminophenol with 2-chloro-6-nitrophenylpyrimidine followed by reduction with sodium dithionite. Both of these methods have been used successfully to produce high-quality 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol for use in scientific research.
科学的研究の応用
2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has been studied extensively for its potential applications in a range of different scientific research areas. For example, it has been found to have significant potential as a fluorescent probe for the detection of DNA damage. 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has also been studied as a potential photosensitizer for use in photodynamic therapy, which is a type of cancer treatment that uses light to activate drugs that can kill cancer cells.
特性
IUPAC Name |
2-(6-hydrazinyl-2-phenylpyrimidin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-20-15-10-13(12-8-4-5-9-14(12)21)18-16(19-15)11-6-2-1-3-7-11/h1-10,21H,17H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJSRCHKLGKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)NN)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Hydrazinyl-2-phenylpyrimidin-4-yl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)

![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)


![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)

![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)
![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
![tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)

![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)